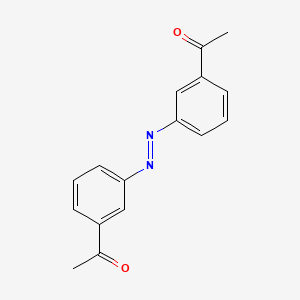
Mandestrobin 2-Demethyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mandestrobin 2-Demethyl is a derivative of Mandestrobin, a novel fungicide developed by Sumitomo Chemical Co., Ltd. Mandestrobin is known for its methoxyacetamide structure and broad antifungal activity spectrum . This compound retains many of these properties, making it a valuable compound in agricultural and scientific research.
Preparation Methods
The synthesis of Mandestrobin 2-Demethyl involves several key steps. The primary synthetic route starts with an aryl halide and involves one-carbon-increasing reactions of carboxylic acid or an aldehyde . The reaction conditions typically require specific catalysts and solvents to ensure high yields and purity. Industrial production methods for Mandestrobin and its derivatives, including this compound, have been optimized to achieve high efficiency and scalability .
Chemical Reactions Analysis
Mandestrobin 2-Demethyl undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Scientific Research Applications
Mandestrobin 2-Demethyl has a wide range of scientific research applications:
Chemistry: It is used as a reference material in analytical chemistry for the development of new fungicides.
Biology: The compound is studied for its effects on plant pathogens and its potential to enhance crop yields.
Medicine: Research is ongoing to explore its potential antifungal properties in medical applications.
Mechanism of Action
Mandestrobin 2-Demethyl exerts its effects by inhibiting the cytochrome bc1 complex (Complex III) on the mitochondrial respiratory chain of fungi . This inhibition disrupts the energy production process in fungal cells, leading to their death. The molecular targets and pathways involved include the quinone outside (QO) site on the respiratory chain .
Comparison with Similar Compounds
Mandestrobin 2-Demethyl is part of the strobilurin group of fungicides, which are known for their broad-spectrum antifungal activity. Similar compounds include:
Azoxystrobin: Another strobilurin fungicide with a similar mode of action.
Pyraclostrobin: Known for its additional physiological effects on treated plants.
Trifloxystrobin: Used widely in agriculture for its effectiveness against a variety of fungal pathogens. This compound is unique due to its specific methoxyacetamide structure, which provides distinct advantages in terms of efficacy and safety.
Properties
Molecular Formula |
C18H21NO3 |
|---|---|
Molecular Weight |
299.4 g/mol |
IUPAC Name |
2-[2-[(2,5-dimethylphenoxy)methyl]phenyl]-2-hydroxy-N-methylacetamide |
InChI |
InChI=1S/C18H21NO3/c1-12-8-9-13(2)16(10-12)22-11-14-6-4-5-7-15(14)17(20)18(21)19-3/h4-10,17,20H,11H2,1-3H3,(H,19,21) |
InChI Key |
OYKCFMMPPNZXFX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCC2=CC=CC=C2C(C(=O)NC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



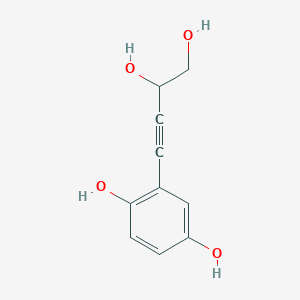
![2-chloro-5-[[(1R,5S)-5-hydroxy-1,3,3-trimethylcyclohexyl]methylamino]benzenesulfonamide](/img/structure/B15293596.png)

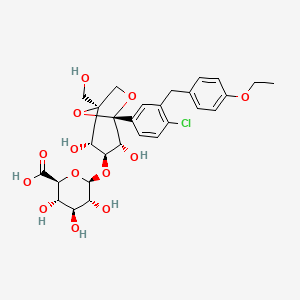
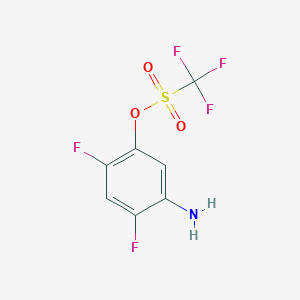

![3-[1-(3-methylbutyl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B15293653.png)
![2-(4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl)-5-[1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]pyridine-3-carboxylic acid](/img/structure/B15293657.png)

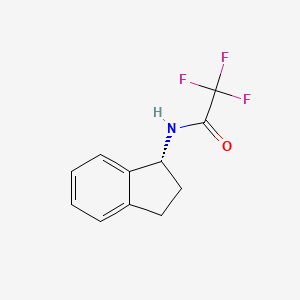
![a-[3,4-Bis[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]-1,3-dithiane-2-methanol](/img/structure/B15293675.png)
![2-{Imidazo[1,2-a]pyridin-5-yl}ethan-1-amine](/img/structure/B15293681.png)
